![molecular formula C10H17NO B13154673 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a cyclopropyl group and an azabicyclo[3.2.1]octane skeleton. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the hydrogenation of N-isopropylnortropinone in the presence of a catalyst such as Raney-Nickel. The reaction is carried out in ethanol under a hydrogen atmosphere at a pressure of 2 MPa for approximately 5 hours . Another method involves the addition of diisopropylamine and acetonedicarboxylic acid to a reaction mixture, followed by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of different alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
科学的研究の応用
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s structure is similar to that of tropane alkaloids, which are known for their biological activities. It is used in research related to neurotransmitter systems and receptor binding studies.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing neurotransmission pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a propyl group instead of a cyclopropyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.
8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride: Features a methoxy group and is available as a hydrochloride salt.
Uniqueness
8-Cyclopropyl-8-azabicyclo[321]octan-3-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H17NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-10,12H,1-6H2 |
InChIキー |
LYUJOJBETYHFRH-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3CCC2CC(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


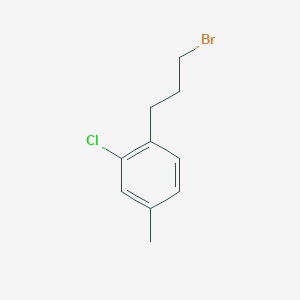
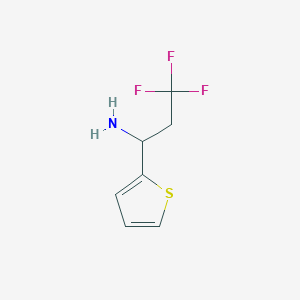


![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
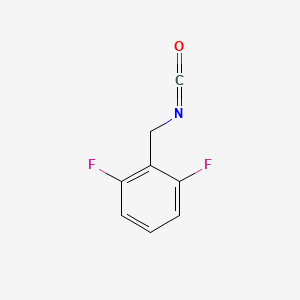
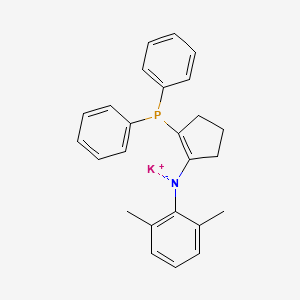

![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
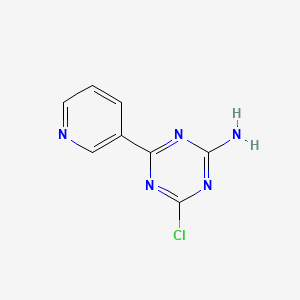

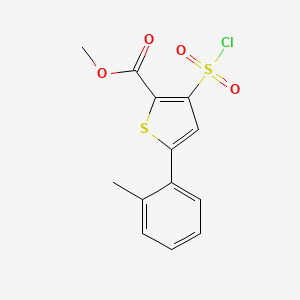
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)

